N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
Description
This compound features a thieno[3,2-d]pyrimidine core substituted with a hexanamide chain, a benzyl group, and a 3-fluoro-4-methylphenyl moiety. The thienopyrimidine scaffold is known for its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in signaling pathways . Key structural elements include:
- Thieno[3,2-d]pyrimidine-2,4-dione: Provides rigidity and hydrogen-bonding capacity.
- N-Benzylhexanamide: Enhances lipophilicity and membrane permeability.
- 3-Fluoro-4-methylphenyl group: Introduces steric and electronic effects that modulate target binding.
Properties
Molecular Formula |
C28H29FN4O4S |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
N-benzyl-6-[1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C28H29FN4O4S/c1-19-11-12-21(16-22(19)29)31-25(35)18-33-23-13-15-38-26(23)27(36)32(28(33)37)14-7-3-6-10-24(34)30-17-20-8-4-2-5-9-20/h2,4-5,8-9,11-13,15-16H,3,6-7,10,14,17-18H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
UTWCBSRDWRXZAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4)SC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. The process may start with the preparation of the thieno[3,2-d]pyrimidinyl core, followed by the introduction of the fluoro-methylphenyl group through nucleophilic substitution reactions. The benzyl group can be introduced via benzylation reactions, and the hexanamide moiety can be added through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and fluoro-methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound is compared to five representative analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure: Thieno[3,2-d]pyrimidine derivatives (e.g., target compound, ) exhibit stronger enzyme inhibition profiles than pyrazolo-pyrimidines () due to enhanced π-π stacking with ATP-binding pockets . Pyridazine or pyrimidinone cores (e.g., ) show divergent target selectivity.
Substituent Effects :
- Electron-Withdrawing Groups (e.g., 3-fluoro, 4-nitro in ): Increase metabolic stability but may reduce solubility.
- Benzyl Variants : 4-Fluorobenzyl () improves blood-brain barrier penetration compared to 2-chlorobenzyl ().
- Alkoxy Groups : 4-Ethoxyphenyl () enhances solubility but may lower potency compared to methyl or fluoro substituents.
Biological Activity
N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a synthetic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of a benzyl group and a fluorinated aromatic moiety enhances its pharmacological properties.
Research indicates that compounds similar to this compound may function through several mechanisms:
- Inhibition of Enzymatic Activity : Many thieno[3,2-d]pyrimidine derivatives exhibit inhibitory effects on various enzymes involved in cancer progression, such as histone deacetylases (HDACs). For instance, related compounds have shown selectivity for HDAC1 and HDAC3 with IC50 values in the nanomolar range .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells. For example, flow cytometry analyses have shown significant apoptotic cell death in HeLa cells treated with similar derivatives .
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases (e.g., G1 or G2/M), further contributing to their antiproliferative effects .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | IC50 (µM) | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Antiproliferative | 0.37 | HeLa | Apoptosis induction |
| HDAC inhibition | 95.48 | HepG2 | Enzymatic inhibition |
| Tumor growth inhibition | 48.89% | Xenograft models | In vivo efficacy |
Case Studies and Research Findings
Case Study 1: Anticancer Activity
In a study involving various synthesized thieno[3,2-d]pyrimidine derivatives, it was found that compounds with structural similarities to this compound exhibited significant cytotoxicity against multiple cancer cell lines including MCF-7 and A549. The most potent derivatives showed IC50 values lower than that of the standard drug sorafenib .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound could enhance the efficacy of existing chemotherapeutic agents like taxol and camptothecin when used in combination therapies. This suggests potential for use in combination regimens to improve overall treatment outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
